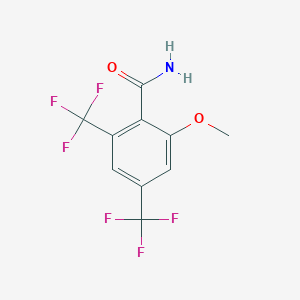

2-Methoxy-4,6-bis(trifluoromethyl)benzamide

Description

BenchChem offers high-quality 2-Methoxy-4,6-bis(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4,6-bis(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4,6-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO2/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYULHHERVJIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)N)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-4,6-bis(trifluoromethyl)benzamide: Synthesis, Characterization, and Potential Applications

Foreword: Navigating the Frontier of Fluorinated Benzamides

Welcome to a comprehensive exploration of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, a compound situated at the intersection of compelling structural motifs in contemporary medicinal chemistry. While this molecule may not be extensively documented in current literature, its architecture—a benzamide core flanked by a methoxy group and two powerful trifluoromethyl substituents—suggests a rich potential for novel biological activity and material science applications. This guide is crafted for researchers, scientists, and drug development professionals, providing a robust theoretical framework and practical, experience-driven insights into the synthesis, characterization, and prospective utility of this intriguing compound. Our approach is grounded in established chemical principles and data from structurally analogous molecules, offering a predictive yet rigorous manual for those looking to innovate in this chemical space.

Molecular Architecture and Predicted Physicochemical Properties

The structure of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is characterized by a central benzene ring substituted with three key functional groups. The methoxy (-OCH₃) group at the 2-position is a well-known electron-donating group through resonance, which can influence the reactivity of the aromatic ring.[1] In contrast, the two trifluoromethyl (-CF₃) groups at the 4- and 6-positions are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms.[2][3][4] This electronic push-pull relationship across the benzamide scaffold is anticipated to significantly modulate the molecule's physicochemical properties, including its dipole moment, binding affinities, and metabolic stability.[5]

The trifluoromethyl group, in particular, is a valued substituent in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][5][6] The presence of two such groups is expected to amplify these effects.

Table 1: Predicted Physicochemical Properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₇F₆NO₂ | |

| Molecular Weight | 287.16 g/mol | |

| XLogP3-AA | ~ 3.5 | High lipophilicity is expected due to the two -CF₃ groups. |

| Hydrogen Bond Donors | 1 | From the amide N-H. |

| Hydrogen Bond Acceptors | 2 | From the carbonyl oxygen and the methoxy oxygen. |

| Topological Polar Surface Area | 49.4 Ų | |

| General Appearance | Likely a white to off-white solid. | Based on similar benzamide structures. |

Proposed Synthesis and Experimental Protocols

The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, while not explicitly described in the literature, can be logically approached through a multi-step sequence starting from commercially available precursors. A plausible strategy involves the synthesis of the corresponding benzoic acid, followed by amidation.

Proposed Synthetic Pathway

A logical synthetic route would begin with a suitably substituted benzene derivative that can be elaborated to the target benzoic acid, followed by conversion to the benzamide.

Caption: Proposed synthetic workflow for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.

Detailed Experimental Protocol: A Hypothetical Approach

The following protocol is a predictive, step-by-step guide based on established methodologies for analogous transformations.[7][8]

Step 1: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-Bromo-1-methoxy-3,5-bis(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice pellets.

-

Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench with the addition of deionized water. Acidify the aqueous layer to a pH of ~2 with 1 M HCl. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoic acid.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide

-

Acid Chloride Formation: In a clean, dry flask under a nitrogen atmosphere, suspend the synthesized 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (1.0 eq) in thionyl chloride (SOCl₂) or oxalyl chloride (excess) with a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-4 hours until the evolution of gas ceases.

-

Removal of Excess Reagent: Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure to obtain the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add concentrated aqueous ammonia or ammonium hydroxide (excess) dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, dilute the mixture with water and extract with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude benzamide by recrystallization or flash column chromatography to yield the final product.

Anticipated Spectroscopic Characterization

The structural elucidation of the synthesized 2-Methoxy-4,6-bis(trifluoromethyl)benzamide would rely on a combination of standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The aromatic protons will likely appear as singlets or narrowly split doublets in the downfield region. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The amide protons will present as two broad singlets, corresponding to the two N-H protons.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the carbonyl carbon of the amide, the methoxy carbon, and the carbons of the trifluoromethyl groups. The carbons attached to the fluorine atoms will exhibit characteristic quartet splitting due to C-F coupling.[9]

-

¹⁹F NMR: The fluorine NMR is a crucial tool for confirming the presence of the -CF₃ groups. A single, sharp singlet is expected, as both trifluoromethyl groups are chemically equivalent.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the amide (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-F stretching bands (in the region of 1100-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Potential Applications and Biological Activity

The unique combination of functional groups in 2-Methoxy-4,6-bis(trifluoromethyl)benzamide suggests several promising avenues for research and application, particularly in drug discovery.

Enzyme Inhibition in Oncology

Benzamide-containing scaffolds are central to many targeted cancer therapies, particularly as kinase inhibitors.[6] The trifluoromethyl groups can enhance binding affinity to the active site of kinases, and the overall lipophilicity of the molecule may improve cell permeability.[5][6] This compound could be a valuable lead structure for the development of novel inhibitors for kinases implicated in cancer progression.

Caption: Hypothetical mechanism of action: inhibition of a kinase active site.

Agrochemicals

Trifluoromethylated aromatic compounds have found applications as herbicides and pesticides.[10][11] The biological activity of this molecule could be explored in the context of developing new agrochemicals with potentially improved efficacy and metabolic stability.

Materials Science

The electron-rich and electron-poor regions of the molecule could impart interesting electronic and self-assembly properties, making it a candidate for investigation in materials science, for example, in the development of organic electronic materials.[3]

Predicted Safety and Handling

While specific toxicity data for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is unavailable, general precautions for handling aromatic amides and fluorinated compounds should be followed:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

2-Methoxy-4,6-bis(trifluoromethyl)benzamide represents a scientifically intriguing yet underexplored molecule. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The strong electron-withdrawing nature of the dual trifluoromethyl groups, combined with the electron-donating methoxy group on a benzamide scaffold, suggests a high potential for novel biological activity.

Future research should focus on the actual synthesis and purification of this compound to validate the proposed protocols and to fully characterize its physicochemical and spectroscopic properties. Subsequent biological screening, particularly in the areas of oncology and agrochemicals, will be crucial in uncovering the true potential of this promising molecule.

References

- ACS Publications. (2026).

- National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC.

- MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.

- ACS Publications. (n.d.). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab.

- Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

- Google Patents. (n.d.). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- PubMed. (n.d.). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors.

- Fiveable. (n.d.). Methoxy Definition - Organic Chemistry Key Term.

- SpectraBase. (n.d.). benzamide, 3-fluoro-N-[2,2,2-trifluoro-1-[(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)amino]-1-(trifluoromethyl)ethyl]- - Optional[1H NMR] - Spectrum.

- ResearchGate. (n.d.). Scheme 1.

- (2025).

- TCI Chemicals. (n.d.).

- The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid.

- ResearchGate. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones | Request PDF.

- Current Computer-Aided Drug Design. (n.d.). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors.

- Benchchem. (n.d.). Application of 2-(Trifluoromethyl)

- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

- ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.

- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.

- ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.

- MDPI. (n.d.). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzamides.

- PubMed. (2021).

- RSC Publishing. (2025).

- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

- PubChem. (n.d.). Methoxy(benzene-d5) | C7H8O | CID 12209349.

- PubMed Central. (2017).

- YouTube. (2018).

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzamide 97 360-64-5.

- PubMed Central. (2025).

- MDPI. (2026).

- Organic & Biomolecular Chemistry. (n.d.).

- ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.

- Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.

- Grokipedia. (n.d.). Methoxy group.

- Wikipedia. (n.d.).

- Arkivoc. (n.d.).

- ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.

- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (CAS 259655-26-0): A Strategic Building Block in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (CAS: 259655-26-0), a fluorinated aromatic amide positioned as a strategic building block for research and development. While specific biological applications for this compound are not yet extensively documented, its unique molecular architecture—combining a proven benzamide pharmacophore with a methoxy group and two potent trifluoromethyl substituents—presents significant opportunities in medicinal chemistry and drug design. This document elucidates the compound's structural rationale, proposes a viable synthetic pathway, outlines expected analytical characterization data, and explores its potential applications as a scaffold for novel enzyme inhibitors and a tool in fragment-based drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates to address complex biological targets.

Introduction: The Benzamide Scaffold and the Power of Fluorination

The benzamide core is a privileged scaffold in modern pharmacology, present in a wide array of approved drugs with diverse biological activities, including antiemetic, antipsychotic, and anticancer effects.[1][2] Its rigid, planar structure provides a reliable anchor for orienting functional groups toward specific interactions within biological targets like enzymes and receptors.[3] The true power of the benzamide scaffold is realized through strategic substitution on the aromatic ring and the amide nitrogen.

The incorporation of fluorine, particularly in the form of the trifluoromethyl (-CF₃) group, is a cornerstone strategy in contemporary drug design.[4] This is due to the unique physicochemical properties the -CF₃ group imparts upon a molecule. The strategic placement of two such groups, as seen in 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, alongside a methoxy donor group, creates a molecule with a highly distinct electronic and steric profile, making it an intriguing candidate for novel therapeutic development.

Physicochemical and Structural Analysis

Molecular Structure

The Strategic Role of Key Functional Groups

The design of this molecule represents a deliberate convergence of functional groups, each chosen for its proven impact on pharmacological properties. The causality behind this specific arrangement is key to understanding its potential.

-

Bis-Trifluoromethyl (-CF₃) Groups: The presence of two -CF₃ groups on the aromatic ring is the most defining feature.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[5][6] This can significantly increase a drug candidate's half-life.

-

Enhanced Lipophilicity: The -CF₃ group substantially increases a molecule's lipophilicity (fat solubility), which can improve its ability to cross cellular membranes and reach intracellular targets.[5][6]

-

Potent Electron-Withdrawing Effects: As a strong electron-withdrawing group, -CF₃ lowers the pKa of nearby acidic or basic centers and can profoundly influence binding interactions through altered electrostatic potential and hydrogen bonding capabilities.[5][6] The presence of two such groups dramatically amplifies this effect.

-

-

Methoxy (-OCH₃) Group: Positioned ortho to the amide, the methoxy group serves several functions.

-

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring a molecule within a protein's binding pocket.

-

Conformational Lock: The steric bulk of the methoxy group adjacent to the amide can restrict the rotation of the carbonyl group, locking it into a preferred conformation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity.

-

Electronic Modulation: As an electron-donating group, the methoxy group electronically opposes the two -CF₃ groups, creating a unique electronic distribution across the aromatic ring that can be exploited for specific molecular recognition.

-

Predicted Physicochemical Properties

Quantitative data for this specific molecule is not widely published. The table below summarizes computed properties based on its structure, providing a baseline for experimental design.

| Property | Predicted Value | Rationale / Source |

| Molecular Weight | 287.16 g/mol | Calculated from formula C₁₀H₇F₆NO₂ |

| XLogP3-AA | ~2.5 - 3.0 | Estimated based on high lipophilicity of two -CF₃ groups, offset by polar amide/methoxy groups. Similar to related structures.[7] |

| Hydrogen Bond Donors | 1 (from -NH₂) | The amide group provides a primary source of H-bond donation.[7] |

| Hydrogen Bond Acceptors | 4-5 (O=C, O-CH₃, F₆) | The carbonyl oxygen, methoxy oxygen, and fluorine atoms can all act as H-bond acceptors.[7] |

| Rotatable Bond Count | 2 | C(aryl)-C(amide) and C(aryl)-O(methoxy) bonds. |

Proposed Synthesis and Characterization

While this compound is available from specialized chemical vendors[8], understanding its synthesis is crucial for designing analogs or scaling up production. A logical and robust approach involves the amidation of a suitable carboxylic acid derivative.

Retrosynthetic Analysis and Proposed Pathway

The most direct synthetic route is the formation of the amide bond as the final step. This can be achieved by reacting the corresponding acyl chloride with an ammonia source. The key challenge lies in the preparation of the precursor, 2-methoxy-4,6-bis(trifluoromethyl)benzoyl chloride.

Proposed Experimental Protocol: Amidation of Acyl Chloride

This protocol describes the final step of the synthesis, which is a robust and widely used method for forming primary benzamides.[9][10]

Objective: To synthesize 2-Methoxy-4,6-bis(trifluoromethyl)benzamide from its corresponding benzoyl chloride.

Materials:

-

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride (1.0 equiv.)

-

Concentrated Ammonium Hydroxide (NH₄OH, aq., ~28-30%) (excess)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a fume hood, dissolve 2-methoxy-4,6-bis(trifluoromethyl)benzoyl chloride (1.0 equiv.) in DCM (approx. 10 mL per gram of acyl chloride) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side product formation.

-

Ammonia Addition: While stirring vigorously, add concentrated ammonium hydroxide (approx. 5-10 equiv.) dropwise to the cooled solution. A white precipitate (the product) will form immediately.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Workup - Quenching & Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with two additional portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary to afford the pure 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.

Expected Analytical Characterization Data

Confirmation of the final product's identity and purity would be achieved through standard spectroscopic methods. The following table outlines the expected data.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons: Two singlets or narrow doublets in the aromatic region (~7.5-8.0 ppm). - Amide protons (-NH₂): Two broad singlets (due to restricted rotation) between ~6.0-8.0 ppm. - Methoxy protons (-OCH₃): A sharp singlet at ~3.9-4.1 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): Signal around ~165-170 ppm. - Aromatic carbons: Multiple signals in the ~110-160 ppm range, with carbons attached to -CF₃ groups showing quartets due to C-F coupling. - Methoxy carbon (-OCH₃): Signal around ~56-60 ppm. |

| ¹⁹F NMR | - Trifluoromethyl groups (-CF₃): A single sharp singlet (or two very close singlets) around -60 to -65 ppm, assuming magnetic equivalence. |

| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 288.05. - [M+Na]⁺: Expected at m/z 310.03. |

| FT-IR (cm⁻¹) | - N-H stretch: Two bands in the region of 3200-3400 cm⁻¹ (asymmetric and symmetric). - C=O stretch (Amide I): Strong, sharp peak around 1660-1680 cm⁻¹. - C-F stretch: Very strong, broad absorptions in the 1100-1350 cm⁻¹ region. |

Potential Applications in Research and Drug Development

The true value of this molecule lies in its potential as a starting point for discovering new bioactive agents. Its unique substitution pattern is unlikely to be found in common screening libraries, offering a path to novel intellectual property.

Scaffold for Potent and Selective Enzyme Inhibitors

Many enzyme inhibitors are built upon benzamide or anilide cores.[3][11] The strong electron-withdrawing nature of the two -CF₃ groups can enhance the acidity of the N-H protons, making them better hydrogen bond donors, or can participate in favorable dipole-dipole or halogen-bonding-like interactions within a target active site.

Potential Targets:

-

Protein Tyrosine Phosphatases (e.g., PTP1B): Benzamide analogs have been discovered as PTP1B inhibitors for type 2 diabetes.[12]

-

Carbonic Anhydrases: Sulfonamide-benzamide hybrids have shown potent inhibition, and this scaffold could be explored for similar activity.[3]

-

Hedgehog (Hh) Signaling Pathway: Trifluoromethyl-containing benzamides have been investigated as potent inhibitors of the Hh pathway for cancer therapy.[13]

A Strategic Fragment for FBDD

Fragment-Based Drug Discovery (FBDD) involves screening small, low-molecular-weight compounds ("fragments") to find hits that can be grown or linked to create potent leads. With a molecular weight under 300 g/mol and a well-defined vector for chemical elaboration (the amide nitrogen), 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is an ideal candidate for an FBDD campaign.

Conclusion

2-Methoxy-4,6-bis(trifluoromethyl)benzamide is more than just a chemical intermediate; it is a carefully designed building block that embodies several key principles of modern medicinal chemistry. The strategic combination of a benzamide pharmacophore with potent -CF₃ groups and a modulating methoxy substituent provides a unique scaffold for probing complex biological systems. While its own biological profile remains to be fully elucidated, its potential as a starting point for developing novel enzyme inhibitors, particularly through fragment-based approaches, is significant. Researchers equipped with this guide can confidently incorporate this powerful tool into their discovery programs, leveraging its distinct properties to pursue the next generation of therapeutic agents.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. [Link]

- Synthetic method of 2-trifluoromethyl benzamide.

-

The Role of Trifluoromethyl Groups in Chemical Intermediates. NINGBO INNO PHARMCHEM CO., LTD. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

- Process for the preparation of 2-(trihalomethyl) benzamide.

-

Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry. [Link]

-

2-methoxy-N-methyl-5-(trifluoromethyl)benzamide. PubChem. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2-ethylhexyl). Cheméo. [Link]

-

Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. National Institutes of Health (NIH). [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Yadav-Singh/43884d94d360064547960309c138f293b7086053]([Link]

-

2-Methoxy-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide - 1H NMR Spectrum. SpectraBase. [Link]

-

2-Fluoro-N-(4-methoxyphenyl)benzamide. National Institutes of Health (NIH). [Link]

-

Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. PubMed. [Link]

-

Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity. MDPI. [Link]

-

Antioxidant, Antimicrobial Activities and Fatty Acid Compositions of Wild Berberis spp. by Different Techniques Combined with Chemometrics (PCA and HCA). MDPI. [Link]

-

6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level. Physics & Maths Tutor. [Link]

-

2-Methoxybenzamide. PubChem. [Link]

-

Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. National Institutes of Health (NIH). [Link]

-

Asif M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health (NIH). [Link]

Sources

- 1. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-methoxy-N-methyl-5-(trifluoromethyl)benzamide | C10H10F3NO2 | CID 144349574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 259655-26-0|2-Methoxy-4,6-bis(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]

- 9. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Methyl-4-(trifluoromethyl)benzamide | 1214323-24-6 | Benchchem [benchchem.com]

physicochemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide

Abstract

This technical guide provides a comprehensive overview of the core . Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the structural identity, key physical characteristics, and spectroscopic profile of the compound. Recognizing that this molecule is a specialized building block, this guide places a strong emphasis on the experimental methodologies required for its characterization. Detailed, field-proven protocols for determining melting point, aqueous solubility, and pKa are provided, complete with workflow diagrams. The insights herein are designed to empower scientists to effectively utilize this compound in research and development, particularly within the context of medicinal chemistry where trifluoromethyl and benzamide moieties are of significant interest for modulating bioactivity and pharmacokinetic profiles.

Chemical Identity and Structure

2-Methoxy-4,6-bis(trifluoromethyl)benzamide is an aromatic organic compound featuring a highly substituted benzene ring. The presence of two electron-withdrawing trifluoromethyl (CF₃) groups, a methoxy (-OCH₃) ether group, and a primary benzamide (-CONH₂) functional group makes it a unique scaffold for chemical synthesis. The trifluoromethyl groups are known to enhance properties such as metabolic stability and lipophilicity, making them valuable in the design of bioactive molecules.[1][2] The benzamide core is a prevalent feature in a wide range of pharmacologically active compounds.[3][4][5][6]

A precise understanding of its molecular structure is the foundation for interpreting all other physicochemical data.

Caption: Chemical Structure of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.

Table 1: Chemical Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-Methoxy-4,6-bis(trifluoromethyl)benzamide | - |

| CAS Number | 259655-26-0 | [7][8][9] |

| Molecular Formula | C₁₀H₇F₆NO₂ | [8] |

| Molecular Weight | 287.16 g/mol | Calculated |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics to formulation, bioavailability, and toxicology.

Rationale for Characterization:

-

Melting Point: Provides a primary indication of purity. Pure crystalline compounds typically exhibit a sharp melting point range, whereas impurities lead to a depressed and broader range.[10]

-

Solubility: This is a cornerstone property in drug development. Aqueous solubility directly impacts a drug's absorption and distribution in the body, while solubility in organic solvents is crucial for synthesis, purification, and formulation.[11]

-

pKa: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH.[12] This is paramount for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine) and its ability to cross cell membranes.[12][13]

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes & Significance |

|---|---|---|

| Physical State | White to off-white solid/powder | Based on analogous compounds.[1] |

| Melting Point | Data not publicly available. | Requires experimental determination. A relatively high melting point is expected due to the rigid aromatic structure and potential for hydrogen bonding. The melting point of the related 3,5-Bis(trifluoromethyl)benzamide is 162-165 °C.[1] |

| Aqueous Solubility | Predicted to be low. | The two lipophilic trifluoromethyl groups and the aromatic core likely limit solubility in water. This is a critical parameter to determine for any potential biological application.[14] |

| Organic Solvent Solubility | Predicted to be soluble. | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and methanol, facilitating its use in synthetic reactions. |

| pKa | Data not publicly available. | The benzamide N-H proton is exceptionally weakly acidic (pKa > 16). The compound is expected to be largely neutral across the physiological pH range, which has significant implications for its absorption and distribution. |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of key signals.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons (around 3.9-4.1 ppm), two singlets or doublets for the two aromatic protons on the ring, and a broad singlet for the two amide (-NH₂) protons which may exchange with D₂O.

-

¹³C NMR: The carbon spectrum will be more complex, showing signals for the two equivalent trifluoromethyl carbons (as quartets due to C-F coupling), the methoxy carbon, the carbonyl carbon of the amide, and the six distinct aromatic carbons.[15][16][17]

-

¹⁹F NMR: This is a powerful tool for fluorinated compounds. A single, sharp singlet is expected, as the two trifluoromethyl groups are chemically equivalent.[15][17]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key expected peaks include N-H stretching from the amide (around 3100-3500 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C-O stretching from the ether, and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).[18]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The analysis should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 287.16.

Experimental Protocols for Characterization

The following sections provide standardized, step-by-step protocols for the experimental determination of the key physicochemical properties. These methods are designed to be robust and reproducible in a standard research laboratory.

Protocol: Melting Point Determination (Capillary Method)

This method is the pharmacopeial standard for melting point determination and relies on heating a small, packed sample in a capillary tube at a controlled rate.[19]

Causality: A slow, controlled heating rate (~1-2 °C/min) is critical near the melting point to allow the system to remain in thermal equilibrium, ensuring an accurate reading. A rapid temperature ramp can lead to a reading that overshoots the true melting point.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the 2-Methoxy-4,6-bis(trifluoromethyl)benzamide sample is completely dry and finely powdered.[20]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder several times.

-

Sample Compaction: Tap the sealed end of the tube firmly on a hard surface, or drop it down a long glass tube, to tightly pack the sample to a height of 2-3 mm.[19][21]

-

Preliminary Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus. Heat at a rapid rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This saves time during the accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate of 1-2 °C/minute.

-

Data Recording:

-

Record the temperature at which the first drop of liquid is observed.

-

Record the temperature at which the last solid crystal melts.

-

-

Reporting: The result is reported as a melting range. For a pure compound, this range should be narrow (0.5-2.0 °C). Perform the measurement in triplicate for statistical validity.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Causality: The goal is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute. Vigorous agitation and sufficient time are required to ensure this equilibrium is reached. Temperature control is vital as solubility is highly temperature-dependent.

Caption: Workflow for Aqueous Solubility Determination via the Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-Methoxy-4,6-bis(trifluoromethyl)benzamide to a known volume of purified water in a sealed glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the undissolved solid to settle by letting the vial stand or by centrifugation.

-

Sampling: Carefully withdraw a precise volume of the clear aqueous supernatant, taking care not to disturb the solid material.

-

Filtration: Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm) to remove any microscopic solid particles.

-

Quantification: Accurately dilute the filtered sample into a suitable solvent and quantify the concentration using a pre-calibrated and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[22]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound at the specified temperature.

Protocol: pKa Determination (UV-Vis Spectrophotometry Method)

This method is ideal for compounds containing a chromophore whose absorbance spectrum changes with pH, which is expected for this aromatic benzamide. It requires only a small amount of sample.[23]

Causality: The basis of this method is the Beer-Lambert law. As the pH of the solution changes, the ratio of the ionized to the non-ionized species of the compound changes. If these two species have different molar absorptivities at a specific wavelength, the overall absorbance of the solution will change, producing a sigmoidal curve when plotted against pH. The inflection point of this curve corresponds to the pKa.[24]

Caption: Workflow for pKa Determination via UV-Vis Spectrophotometry.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like methanol. Prepare a series of aqueous buffers with known pH values spanning a wide range (e.g., from pH 2 to 12).

-

Identify Analytical Wavelength: Create solutions with a constant, low concentration of the compound in buffers at the extremes of the pH range (e.g., pH 2 and pH 12). Scan the UV-Vis absorbance of these solutions to identify a wavelength where the difference in absorbance is maximal.

-

Data Acquisition: Prepare a series of solutions by adding an identical aliquot of the stock solution to each buffer of known pH. Measure the absorbance of each solution at the predetermined analytical wavelength.

-

Data Analysis: Plot the measured absorbance as a function of pH.

-

pKa Determination: The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point (midpoint) of this curve.[24] This can be determined graphically or by using appropriate software to fit the data.

Conclusion

2-Methoxy-4,6-bis(trifluoromethyl)benzamide is a structurally distinct chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While specific quantitative data for its core physicochemical properties are not widely published, this guide provides the essential context and robust experimental frameworks necessary for their determination. The compound's low predicted aqueous solubility and neutral character across physiological pH ranges are critical considerations for any application in biological systems. By applying the detailed protocols for measuring melting point, solubility, and pKa, researchers can generate the reliable data needed to confidently advance their research and development objectives.

References

- 259655-26-0|2-Methoxy-4,6-bis(trifluoromethyl)benzamide - BLDpharm. (n.d.). BLDpharm.

- Determination of pKa Values by Liquid Chromatography. (n.d.). LCGC.

- Development of Methods for the Determination of pKa Values - PMC. (n.d.). National Institutes of Health.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 14). ResearchGate.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Melting point determination. (n.d.). SSERC.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- pKa Value Determination Guidance 2024. (2021, December 25). PharmaeliX.

- Melting point determination. (n.d.). University of Calgary.

- Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). International Journal of Innovative Research and Scientific Studies.

- Melting Point Determination. (n.d.). Stanford Research Systems.

- Experiment 1 - Melting Points. (n.d.). College of the Canyons.

- How can I measure concentration of low-solubility organic compounds in water? (2015, July 10). ResearchGate.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Methods for the Determination of Organic Compounds in Finished Drinking Water and Raw Source Water. (n.d.). U.S. Environmental Protection Agency.

- Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry.

- 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. (n.d.). Matrix Scientific.

- Solubility of Organic Compounds. (2023, August 31). Carleton University.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Application Notes and Protocols: Synthesis of N-Substituted Amides via Reaction of 2-(Trtrifluoromethyl)benzoyl Chloride with Primary Amines. (n.d.). Benchchem.

- Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (n.d.). National Institutes of Health.

- 2-Methoxybenzamide. (n.d.). PubChem, National Institutes of Health.

- 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. (n.d.). Chongqing Zhuyan Jia Technology Co., Ltd.

- 2-Fluoro-N-(4-methoxyphenyl)benzamide. (n.d.). National Institutes of Health.

- 3,5-Bis(trifluoromethyl)benzamide. (n.d.). Chem-Impex.

- Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (2019). PubMed.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media.

- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (n.d.). National Institutes of Health.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. 259655-26-0|2-Methoxy-4,6-bis(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. zyjkj.com [zyjkj.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. academic.oup.com [academic.oup.com]

- 12. ijirss.com [ijirss.com]

- 13. researchgate.net [researchgate.net]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. thinksrs.com [thinksrs.com]

- 20. westlab.com [westlab.com]

- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 22. researchgate.net [researchgate.net]

- 23. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. As a novel chemical entity, direct experimental data on its biological activity is not yet publicly available. Therefore, this guide synthesizes information from structurally related compounds and the known pharmacological effects of its key chemical moieties—the benzamide core, the methoxy group, and the trifluoromethyl groups—to propose a plausible, hypothetical mechanism of action. We will explore the rationale behind this proposed mechanism and provide a detailed roadmap for its experimental validation.

Introduction: The Chemical Landscape of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide

2-Methoxy-4,6-bis(trifluoromethyl)benzamide is a unique small molecule with distinct chemical features that suggest a strong potential for biological activity. The benzamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents[1][2]. The addition of two trifluoromethyl (-CF3) groups is a common strategy in modern medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets[3][4][5][6]. The methoxy (-OCH3) group, also prevalent in many pharmaceuticals, can significantly influence a molecule's binding properties and metabolic fate[7].

The combination of these groups on a single benzamide core suggests that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide could exhibit potent and specific biological effects. The electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly impact the electron density of the aromatic ring and the acidity of the amide proton, potentially influencing its interaction with protein targets.

A Proposed Mechanism of Action: Modulator of Neurological Receptors

Based on the extensive literature on substituted benzamides, a primary hypothetical mechanism of action for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is its function as a modulator of G-protein coupled receptors (GPCRs) in the central nervous system, specifically dopamine (D2) and serotonin (5-HT) receptors[8][9]. Many antipsychotic and antiemetic drugs are substituted benzamides that act as antagonists at these receptors[1][10].

The proposed mechanism is that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide acts as a potent antagonist at D2 and/or 5-HT2A receptors. The high lipophilicity conferred by the trifluoromethyl groups may facilitate its passage across the blood-brain barrier, a critical feature for neurologically active compounds[3].

The Dopamine D2 Receptor Antagonism Pathway

The diagram below illustrates the proposed antagonistic effect of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide on the dopamine D2 receptor signaling pathway.

Caption: Proposed antagonism of the D2 receptor by 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.

Experimental Validation of the Proposed Mechanism

A systematic approach is required to validate the hypothetical mechanism of action. The following experimental workflow is proposed.

Caption: A multi-stage workflow for validating the proposed mechanism of action.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide for the human dopamine D2 receptor.

-

Materials:

-

Membranes from HEK293 cells stably expressing the human D2 receptor.

-

[3H]-Spiperone (radioligand).

-

Haloperidol (positive control).

-

Test compound: 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

-

Procedure:

-

Prepare serial dilutions of the test compound and haloperidol.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]-Spiperone (final concentration ~0.2 nM), 25 µL of test compound/control, and 100 µL of membrane preparation (10-20 µg protein).

-

Incubate at room temperature for 90 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters three times with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Functional Assay

-

Objective: To determine if 2-Methoxy-4,6-bis(trifluoromethyl)benzamide acts as an antagonist at the D2 receptor by measuring its effect on forskolin-stimulated cAMP production.

-

Materials:

-

CHO-K1 cells stably expressing the human D2 receptor.

-

Quinpirole (D2 agonist).

-

Forskolin.

-

cAMP assay kit (e.g., HTRF-based).

-

-

Procedure:

-

Plate the cells in a 384-well plate and incubate overnight.

-

Treat the cells with various concentrations of the test compound or a known antagonist for 30 minutes.

-

Add quinpirole (at its EC80 concentration) and forskolin and incubate for another 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the antagonist concentration.

-

Determine the IC50 value for the inhibition of the quinpirole effect.

-

Illustrative Quantitative Data

The following table presents hypothetical data from the described assays to illustrate expected outcomes if 2-Methoxy-4,6-bis(trifluoromethyl)benzamide acts as a potent D2 antagonist.

| Compound | D2 Receptor Binding (Ki, nM) | 5-HT2A Receptor Binding (Ki, nM) | cAMP Functional Assay (IC50, nM) |

| 2-Methoxy-4,6-bis(trifluoromethyl)benzamide | 5.2 | 15.8 | 8.1 |

| Haloperidol (Control) | 1.5 | 20.5 | 2.3 |

| Clozapine (Control) | 150 | 12.1 | 180 |

Alternative and Complementary Mechanisms

While GPCR modulation is a strong hypothesis, other potential mechanisms should be considered:

-

Enzyme Inhibition: The benzamide structure is present in some enzyme inhibitors. Screening against a panel of relevant enzymes (e.g., kinases, phosphodiesterases) could reveal unexpected activity.

-

Ion Channel Modulation: Some neurologically active compounds interact with ion channels. Electrophysiological studies could explore this possibility.

-

Inhibition of Mycobacterium tuberculosis QcrB: Certain benzamides have shown activity as inhibitors of the QcrB subunit of the electron transport chain in M. tuberculosis[11]. This could be an interesting avenue for anti-infective research.

Conclusion

2-Methoxy-4,6-bis(trifluoromethyl)benzamide is a compound of significant interest due to its unique chemical structure. While its precise mechanism of action remains to be elucidated, a strong hypothesis based on the activities of structurally related benzamides points towards its role as a modulator of dopamine and serotonin receptors. The experimental framework outlined in this guide provides a clear and robust path for investigating this hypothesis and uncovering the therapeutic potential of this novel molecule. The insights gained from such studies will be invaluable for the fields of neuroscience and drug discovery.

References

-

Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed. [Link]

-

Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters. [Link]

-

Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators | ACS Pharmacology & Translational Science. [Link]

-

Chemical structure - biological activity relationship in the group of benzamide compounds II. [Link]

-

N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide - Chem-Impex. [Link]

-

Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis - PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]

-

Novel benzamides as selective and potent gastrokinetic agents. III. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl] - PubMed. [Link]

-

Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - MDPI. [Link]

-

3-Fluoro-5-methoxy-2-(trifluoromethyl)benzamide | C9H7F4NO2 - PubChem. [Link]

- US4158060A - 2-Methoxy-benzamide derivatives - Google P

-

The Role of 2-(Trifluoromethyl)benzamide in Modern Drug Discovery. [Link]

- IE42210B1 - 2-methoxy-benzamide derivatives - Google P

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]

- US9937266B2 - Oligomer-containing benzamide-based compounds - Google P

- US10167250B2 - Process for the preparation of 2-(trihalomethyl)

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]

- US20170129849A1 - Process for the preparation of 2-(trihalomethyl)

-

2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. [Link]

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel benzamides as selective and potent gastrokinetic agents. III. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Anticipated Biological Activity of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While a direct pharmacological profile for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is not extensively documented in publicly accessible literature, a comprehensive analysis of its structural components allows for a scientifically grounded forecast of its potential biological activities. This guide synthesizes data from structurally analogous compounds to build a predictive framework for its mechanism of action, and provides detailed, actionable protocols for its empirical validation. We will deconstruct the molecule into its core functional moieties—the 2-methoxybenzamide scaffold and the dual trifluoromethyl groups—to hypothesize its therapeutic potential, primarily focusing on oncology and infectious diseases.

Structural Deconstruction and Predicted Bioactivity

The molecule 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is characterized by a benzamide core, a methoxy group at the 2-position, and two trifluoromethyl (CF3) groups at the 4- and 6-positions. Each of these features contributes to a unique physicochemical profile that is predictive of its biological interactions.

-

The 2-Methoxybenzamide Core: The benzamide framework is a well-established pharmacophore present in a wide array of biologically active compounds.[1][2] The inclusion of a methoxy group at the 2-position, as seen in related molecules, has been specifically linked to the inhibition of critical cellular signaling pathways. Notably, derivatives of 2-methoxybenzamide have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and adult tissue homeostasis that is aberrantly activated in various cancers.[3][4] The methoxy group can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[3]

-

Trifluoromethyl Groups: The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity. These electron-withdrawing groups can significantly alter the electronic properties of the aromatic ring and influence the acidity of the amide proton, thereby modulating target engagement. Compounds bearing the 3,5-bis(trifluoromethyl)benzamide structure are recognized as key intermediates in the synthesis of pharmaceuticals for metabolic disorders and cancer.[5] Furthermore, trifluoromethylated structures are prevalent in agrochemicals, indicating a potential for broad biological activity, including insecticidal or fungicidal properties.[6][7]

Based on this structural analysis, we can hypothesize that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is a strong candidate for investigation as an inhibitor of the Hedgehog signaling pathway, and may also possess broader antimicrobial or cytotoxic activities.

Potential Mechanism of Action: Hedgehog Signaling Pathway Inhibition

The Hedgehog signaling pathway is a critical target in oncology.[3] In its canonical "off" state, the transmembrane protein Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), this inhibition is lifted, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors. These transcription factors then enter the nucleus and activate genes that promote cell proliferation, survival, and differentiation. In many cancers, mutations in PTCH or SMO lead to constitutive activation of the pathway.

We postulate that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide could act as an antagonist of the SMO receptor, a mechanism shared by the FDA-approved drugs vismodegib and sonidegib. The 2-methoxybenzamide scaffold could be crucial for interacting with key residues within the SMO binding pocket, such as Tyr394 and Arg400, through hydrogen bonding.[3]

Caption: Hypothesized mechanism of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide in the Hedgehog signaling pathway.

Experimental Workflows for Biological Characterization

To empirically validate the hypothesized biological activities, a structured, multi-tiered approach is recommended. The following protocols are designed to be self-validating and provide a clear path from broad screening to more specific mechanistic studies.

Workflow for In Vitro Screening

Sources

- 1. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. While the specific discovery of this molecule is not widely documented in publicly available literature, its structural motifs—a benzamide core substituted with a methoxy group and two trifluoromethyl groups—suggest potential applications stemming from the unique physicochemical properties conferred by these functionalities. This guide will delve into the plausible synthetic routes for this compound, grounded in established organic chemistry principles and supported by methodologies for analogous structures. Detailed experimental protocols, causality behind procedural choices, and the broader context of trifluoromethylated compounds in scientific research are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of this molecule.

Introduction: The Significance of Fluorinated Benzamides

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can enhance a molecule's binding affinity to biological targets, improve its membrane permeability, and increase its in vivo half-life.[2]

Benzamides are a common scaffold in drug discovery, known to interact with a variety of biological targets.[3] The combination of a benzamide core with trifluoromethyl groups, as seen in 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, creates a molecule with a unique electronic and steric profile. The methoxy group further modulates the molecule's properties, potentially influencing its conformation and target interactions. While the specific biological activity of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is not extensively reported, its structural analogues have shown promise in various therapeutic areas, including as CETP inhibitors.[4][5] The synthesis of this and similar compounds is therefore of significant interest for the exploration of new chemical space in drug and materials discovery.

Plausible Discovery Context

The discovery of novel chemical entities like 2-Methoxy-4,6-bis(trifluoromethyl)benzamide often arises from structured synthetic efforts aimed at exploring structure-activity relationships (SAR) in a particular therapeutic or application area. It is plausible that this compound was first synthesized as part of a library of fluorinated benzamides to probe the effects of substitution patterns on a specific biological target. The commercially available starting material, 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, suggests that the synthetic pathway to the target benzamide is a logical and accessible transformation.

The rationale for its design likely stems from the desire to combine the known benefits of the trifluoromethyl group with the established pharmacophoric features of the benzamide scaffold. The specific placement of the substituents would be intended to fine-tune the molecule's shape, electronics, and metabolic stability to optimize its interaction with a target protein or material property.

Synthetic Pathways and Methodologies

The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide logically commences from its corresponding carboxylic acid, 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, which is commercially available. The primary transformation is the formation of a primary amide from a carboxylic acid. Several robust and well-established methods are available for this conversion. Two of the most common and reliable approaches are presented below.

Route 1: Acyl Chloride Formation Followed by Amination

This classic two-step approach is one of the most dependable methods for synthesizing amides from carboxylic acids.[6][7] The carboxylic acid is first activated by converting it to a more reactive acyl chloride, which then readily reacts with an ammonia source to furnish the primary amide.

Workflow for Route 1

Caption: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide via an acyl chloride intermediate.

Step 1: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride

The conversion of the carboxylic acid to the acyl chloride can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.[8]

-

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): This reagent is often preferred due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A suitable solvent like dichloromethane or toluene can be used.[8]

-

Oxalyl Chloride ((COCl)₂): This reagent is generally milder and the reaction can often be performed at room temperature, especially with a catalytic amount of N,N-dimethylformamide (DMF).[8] The byproducts are also gaseous (CO, CO₂, and HCl).

-

Experimental Protocol: Preparation of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride

-

In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to maintain anhydrous conditions.

-

Charge the flask with 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (1.5-2.0 eq). A high-boiling solvent such as toluene can be used, or the reaction can be run neat.

-

Heat the mixture to reflux (approximately 80-110 °C depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS or TLC to observe the disappearance of the starting carboxylic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride is often used in the next step without further purification.

Step 2: Amidation of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride

The highly reactive acyl chloride is then treated with an ammonia source to form the primary amide.

-

Causality of Reagent Choice:

-

Aqueous Ammonium Hydroxide (NH₄OH): This is a convenient and readily available source of ammonia. The reaction is typically performed in a biphasic system or in a solvent that is miscible with water, such as THF.

-

Ammonia Gas (NH₃): Bubbling ammonia gas through a solution of the acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF) can provide a cleaner reaction profile, avoiding the presence of water which could hydrolyze the acyl chloride back to the carboxylic acid.

-

Experimental Protocol: Preparation of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide

-

Dissolve the crude 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (excess, e.g., 5-10 eq) dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride.

-

Upon completion, if an aqueous workup is performed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel chromatography to yield 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.

Route 2: Direct Amide Coupling

Direct coupling of the carboxylic acid with an ammonia source using a coupling agent is a more modern and often milder alternative to the acyl chloride route. This method avoids the handling of harsh chlorinating agents.[6][9]

Workflow for Route 2

Caption: Direct synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide using a coupling agent.

-

Causality of Reagent Choice:

-

Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used.[6] They react with the carboxylic acid to form a highly reactive activated intermediate that is susceptible to nucleophilic attack by an amine.

-

Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and improve yields.[6]

-

Ammonia Source: Ammonium chloride (NH₄Cl) is a common and easy-to-handle solid source of ammonia for coupling reactions.

-

Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the ammonium salt formed and to facilitate the reaction.

-

Experimental Protocol: Direct Amidation using EDC/HOBt

-

To a solution of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane) under an inert atmosphere, add ammonium chloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography.

Data Presentation

| Parameter | Route 1: Acyl Chloride | Route 2: Direct Coupling |